

# MCC950 Profile and Experimental Data

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**Compound Focus:** Nlrp3-IN-6

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The following table summarizes the key experimental data and efficacy results for MCC950 from recent pre-clinical studies.

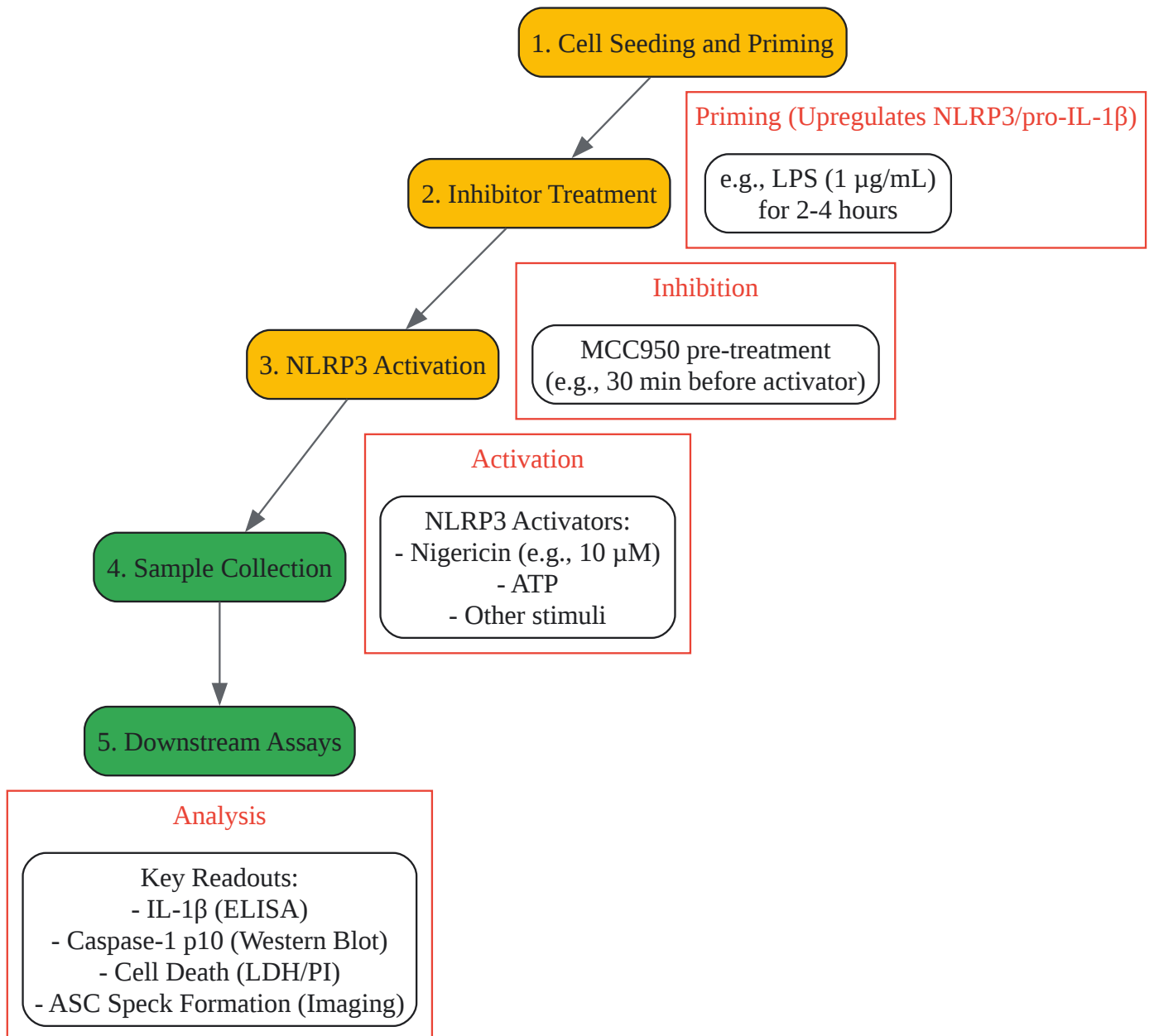
Disease Model	Experimental System	Dosing & Administration	Key Efficacy Findings	Mechanistic Insights
Melanoma [1]	B16F10 mouse melanoma model	Oral administration (diet-enriched)	65% reduction in tumor growth; enhanced efficacy of anti-PD-1 therapy [1]	Reduced IL-1 $\beta$ ; decreased MDSC expansion; enhanced CD8+ T cell activity [1]
Sepsis [2]	LPS-induced inflammation in mice	10 mg/kg, intraperitoneal (6h pre- and post-LPS)	Improved survival rates; reduced organ damage and serum inflammatory cytokines (IL-1 $\beta$ , IL-18) [2]	Inhibited neutrophil pyroptosis; reduced cleaved caspase-1 and GSDMD [2]

Disease Model	Experimental System	Dosing & Administration	Key Efficacy Findings	Mechanistic Insights
<b>Post-Resuscitation Myocardial Dysfunction</b> [3]	Rat model of cardiac arrest and CPR	10 mg/kg, intraperitoneal (immediately after ROSC)	Improved myocardial function and 48-hour survival; improved neurological scores [3]	Reduced plasma IL-1 $\beta$ and cardiac troponin I; decreased cardiac levels of ASC, caspase-1, and IL-1 $\beta$ [3]
<b>Ulcerative Colitis</b> [4]	Winnie mouse model (spontaneous colitis)	40 mg/kg, oral gavage (for 3 weeks)	Improved body weight, colon length, disease activity index, and histopathology scores [4]	Suppressed IL-1 $\beta$ , IL-18, and other pro-inflammatory cytokines in colonic explants; inhibited caspase-1 activation [4]
<b>Diabetic Retinopathy</b> [5]	Type 2 diabetic rat model	Intravitreal injection (2 $\mu$ L of 1 mM concentration, weekly)	Optimal concentration (1 mM) improved retinal histopathology, reduced apoptosis and oxidative stress [5]	Targeted ROS-NEK7-NLRP3 axis; reduced cleaved caspase-1, IL-1 $\beta$ , and IL-18 levels [5]
<b>Primary Dysmenorrhea</b> [6]	Mouse model induced by estradiol & oxytocin	0.2 ml (2 mg/ml), intraperitoneal (for 10 days)	Attenuated writhing response and increased pain threshold [6]	Inhibited NLRP3/Caspase-1/IL-1 $\beta$ pathway and the NF- $\kappa$ B/COX-2/PG axis in uterine tissue [6]
<b>Cognitive Impairment</b> [7]	Aged mice exposed to isoflurane anesthesia	10 mg/kg, intraperitoneal (30 min before anesthesia)	Ameliorated cognitive impairment in behavioral tests [7]	Attenuated NLRP3 inflammasome activation and subsequent

Disease Model	Experimental System	Dosing & Administration	Key Efficacy Findings	Mechanistic Insights
				pyroptosis in the hippocampus [7]

## MCC950 Experimental Protocols

The efficacy of MCC950 is typically validated through a cascade of experiments. Below is a generalized workflow for in vitro assessment, synthesizing common methods from multiple studies.



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For in vivo studies, the typical protocol involves administering MCC950 via intraperitoneal injection or oral gavage to animal disease models. Doses commonly range from **10 mg/kg to 50 mg/kg**, and treatment may be given preventively (before disease induction) or therapeutically (after disease onset) [1] [2] [3]. Efficacy

is assessed through a combination of phenotypic observations (e.g., survival, tumor size), histological analysis, and measurement of inflammatory markers in blood or tissue.

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